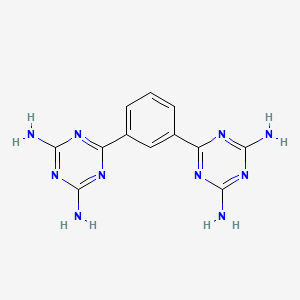
6,6'-(1,3-phenylene)bis(1,3,5-triazine-2,4-diamine)
描述
6,6'-(1,3-phenylene)bis(1,3,5-triazine-2,4-diamine), also known as PPD-T, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of triazine-based molecule that has been synthesized using various methods.
作用机制
The mechanism of action of 6,6'-(1,3-phenylene)bis(1,3,5-triazine-2,4-diamine) is not fully understood. However, studies have shown that 6,6'-(1,3-phenylene)bis(1,3,5-triazine-2,4-diamine) can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 6,6'-(1,3-phenylene)bis(1,3,5-triazine-2,4-diamine) can also inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
6,6'-(1,3-phenylene)bis(1,3,5-triazine-2,4-diamine) has been shown to have low toxicity and good biocompatibility. In vitro studies have shown that 6,6'-(1,3-phenylene)bis(1,3,5-triazine-2,4-diamine) can selectively induce apoptosis in cancer cells while sparing normal cells. 6,6'-(1,3-phenylene)bis(1,3,5-triazine-2,4-diamine) has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using 6,6'-(1,3-phenylene)bis(1,3,5-triazine-2,4-diamine) in lab experiments is its high stability and low toxicity. 6,6'-(1,3-phenylene)bis(1,3,5-triazine-2,4-diamine) can also be easily synthesized using simple methods. However, one of the limitations is that 6,6'-(1,3-phenylene)bis(1,3,5-triazine-2,4-diamine) is relatively insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, the mechanism of action of 6,6'-(1,3-phenylene)bis(1,3,5-triazine-2,4-diamine) is not fully understood, which can limit its potential applications.
未来方向
There are several future directions for the research on 6,6'-(1,3-phenylene)bis(1,3,5-triazine-2,4-diamine). One direction is to further investigate its potential as an anticancer agent and to elucidate its mechanism of action. Another direction is to explore its potential applications in other fields, such as energy storage and sensing. Additionally, the synthesis of 6,6'-(1,3-phenylene)bis(1,3,5-triazine-2,4-diamine) can be optimized to improve its solubility and stability in water, which can expand its potential applications.
合成方法
6,6'-(1,3-phenylene)bis(1,3,5-triazine-2,4-diamine) can be synthesized using various methods, including the reaction of 2,4,6-trichloro-1,3,5-triazine with 1,3-phenylenediamine. Another method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-aminobenzoic acid, followed by the reaction of the resulting product with 1,3-phenylenediamine. The synthesized 6,6'-(1,3-phenylene)bis(1,3,5-triazine-2,4-diamine) can be purified using column chromatography and recrystallization.
科学研究应用
6,6'-(1,3-phenylene)bis(1,3,5-triazine-2,4-diamine) has been extensively studied for its potential applications in various fields, including optoelectronics, catalysis, and biomedical research. In optoelectronics, 6,6'-(1,3-phenylene)bis(1,3,5-triazine-2,4-diamine) has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high electron affinity and good thermal stability. In catalysis, 6,6'-(1,3-phenylene)bis(1,3,5-triazine-2,4-diamine) has been used as a catalyst for the oxidation of alcohols and the reduction of nitroarenes. In biomedical research, 6,6'-(1,3-phenylene)bis(1,3,5-triazine-2,4-diamine) has been studied for its potential as an anticancer agent.
属性
IUPAC Name |
6-[3-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N10/c13-9-17-7(18-10(14)21-9)5-2-1-3-6(4-5)8-19-11(15)22-12(16)20-8/h1-4H,(H4,13,14,17,18,21)(H4,15,16,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOFLTDQIZSKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NC(=N2)N)N)C3=NC(=NC(=N3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063708 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6,6'-(1,3-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5118-80-9 | |
| Record name | 6,6′-(1,3-Phenylene)bis[1,3,5-triazine-2,4-diamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5118-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6,6'-(1,3-phenylene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6,6'-(1,3-phenylene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6,6'-(1,3-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-(m-phenylene)bis(1,3,5-triazine-2,4-diamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 5-(2-cyano-1-methylvinyl)-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5820743.png)

![4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5820751.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5820752.png)
![3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820753.png)


![6-chloro-5,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5820790.png)
![N-[2-(dimethylamino)ethyl]-2-iodobenzamide](/img/structure/B5820796.png)
![2-[(3-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5820797.png)
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820809.png)
![4-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5820813.png)